molecular formula C9H6F4O2 B1302116 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid CAS No. 239135-52-5

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

Cat. No. B1302116
M. Wt: 222.14 g/mol
InChI Key: GWWZRGDMAFXULO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds discussed in the research. It likely contains a phenyl ring substituted with a fluoro group and a trifluoromethyl group, as well as an acetic acid moiety.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and α-trifluoromethyl alkenes involves a photocatalytic defluorinative coupling that cleaves a C-F bond in the trifluoromethyl group . Another study describes the concurrent fluoro-trifluoromethylation of arylacetylenes, which could be relevant to the synthesis of 5-fluoro-2-(trifluoromethyl)phenylacetic acid . Additionally, the synthesis of a novel fluorinated aromatic diamine monomer suggests a method for introducing trifluoromethyl groups into aromatic compounds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(trifluoromethyl)phenylacetic acid would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the coordination chemistry of 5-fluoroorotic acid with transition metals reveals various coordination modes of a fluorinated ligand . This information could be extrapolated to understand the potential coordination behavior of 5-fluoro-2-(trifluoromethyl)phenylacetic acid.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is highlighted in several studies. The synthesis of 2, 4, 5-trifluorophenylacetic acid involves substitution and hydrolysis decarboxylation processes . Moreover, the preparation of trifluoromethylated compounds through Friedel-Crafts alkylation indicates the reactivity of trifluoromethyl groups in electrophilic aromatic substitution reactions . These reactions could be relevant to the chemical behavior of 5-fluoro-2-(trifluoromethyl)phenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles affects the properties of these molecules, making them important for medicinal and agricultural chemistry . Although the specific properties of 5-fluoro-2-(trifluoromethyl)phenylacetic acid are not discussed, it can be inferred that the presence of fluorine would enhance its lipophilicity and bioavailability, similar to other fluorinated compounds.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid plays a significant role in the field of organic chemistry, particularly in the synthesis and characterization of complex organic compounds. For instance, it has been used in the synthesis of metal-free and metallo-porphyrazines, showcasing its utility in creating symmetrically functionalized porphyrazines with solubility in common organic solvents (Gonca, 2013). This compound is instrumental in forming stable complexes in organic synthesis, contributing to the development of novel compounds with specific physical and chemical properties.

Chiral Derivatization and NMR Spectroscopy

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid has been utilized as a chiral derivatizing agent in distinguishing enantiomers of alcohols. Through the formation of diastereoisomeric esters, it facilitates the distinction of enantiomers by fluorine NMR spectroscopy, providing a method for configurational determination. This use is particularly important in the field of stereochemistry and for the study of substances with chiral properties (Barrelle & Hamman, 1991).

Reactivity and Acidity Studies

In the study of reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid serves as a critical point of comparison. Its structural properties and reactivity descriptors such as Fukui functions and local softness are significant for understanding the behavior of halogenated molecules, especially in the context of electronegativity and acidity (Srivastava et al., 2015).

Photoredox Catalysis

This compound's derivatives are also pivotal in photoredox catalysis, a growing field in organic synthesis. For example, the concurrent fluoro-trifluoromethylation of arylacetylenes using derivatives of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid demonstrates its potential in preparing functionalized trifluoromethylated Z-alkenes (Zhang et al., 2017). This application is crucial for the development of new organic synthesis methodologies.

Safety And Hazards

When handling “5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Ensure adequate ventilation and avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRGDMAFXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372166
Record name 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

CAS RN

239135-52-5
Record name 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-52-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Khanal, N Thakur, MF Wahab, DW Armstrong - Talanta, 2020 - Elsevier
Charged analytes such as organic sulfonic acids, sulfates, carboxylates, and phosphates are often analyzed by hydrophilic interaction liquid chromatography (HILIC). In many cases, …
Number of citations: 1 www.sciencedirect.com
N Thakur - 2020 - search.proquest.com
This thesis contributes to advancing liquid and gas chromatography by introducing new stationary phases for HPLC and a new hyphenated GC technique. In the first section, new pH …
Number of citations: 2 search.proquest.com

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